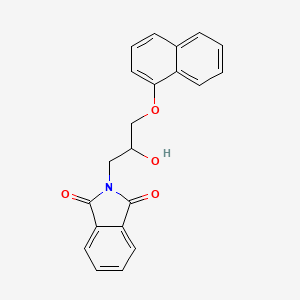
2-(2-Hydroxy-3-(1-naphthyloxy)propyl)-1H-isoindole-1,3(2H)-dione
Cat. No. B8779749
M. Wt: 347.4 g/mol
InChI Key: ANFLIXLNSGXOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04837305
Procedure details


Compound X (R=1-naphthyl; 45.6 g, 0.20 mol) and phthalimide (29.4 g. 0.20 mol) were mixed in 80 ml n-butanol. To this was added a catalytic amount of potassium phthalimide (0.10 g) and pyridine (1 ml) and the mixture refluxed for 16 hr. Upon cooling, the mixture crystallized to a solid mass which was filtered and washed with chloroform and ether. The light brown solid was boiled in 400 ml ethanol and filtered hot. The insoluble tan material was identified by thin layer chromatography to be almost pure product. Upon cooling more product crystallized from the filtrate. These crops were combined and recrystallized from ethanol to give 21 g of light tan crystals that were homogenous by thin layer chromatography (95:5:3 chloroform/methanol/acetic acid, Rf =0.65) m.p. 152°-154° C.
Name
Compound X
Quantity
45.6 g
Type
reactant
Reaction Step One





Name
chloroform methanol acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
CC(CC([C:7]1[C:12](O)=[CH:11][C:10]([OH:14])=[C:9]([CH2:15][CH:16]=[C:17]([CH3:19])C)[C:8]=1[O-])=O)C.[C:21]1(=[O:31])[NH:25][C:24](=[O:26])[C:23]2=[CH:27][CH:28]=[CH:29][CH:30]=[C:22]12.C1(=O)NC(=[O:37])C2=CC=CC=C12.[K].N1C=C[CH:47]=[CH:46][CH:45]=1>C(O)CCC.C(Cl)(Cl)Cl.CO.C(O)(=O)C>[C:10]1([O:14][CH2:45][CH:46]([OH:37])[CH2:47][N:25]2[C:21](=[O:31])[C:22]3=[CH:30][CH:29]=[CH:28][CH:27]=[C:23]3[C:24]2=[O:26])[C:9]2[C:8](=[CH:19][CH:17]=[CH:16][CH:15]=2)[CH:7]=[CH:12][CH:11]=1 |f:2.3,6.7.8,^1:42|
|
Inputs


Step One
|
Name
|
Compound X
|
|
Quantity
|
45.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)CC(=O)C1=C(C(=C(C=C1O)O)CC=C(C)C)[O-]
|
|
Name
|
|
|
Quantity
|
29.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
chloroform methanol acetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl.CO.C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture refluxed for 16 hr
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture crystallized to a solid mass which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with chloroform and ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered hot
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling more product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 21 g of light tan crystals that
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OCC(CN1C(C=2C(C1=O)=CC=CC2)=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
